4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 2091605-64-8
VCID: VC3188078
InChI: InChI=1S/C11H21NO2/c1-2-13-8-10-7-12-9-11(10)3-5-14-6-4-11/h10,12H,2-9H2,1H3
SMILES: CCOCC1CNCC12CCOCC2
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol

4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane

CAS No.: 2091605-64-8

Cat. No.: VC3188078

Molecular Formula: C11H21NO2

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane - 2091605-64-8

Specification

CAS No. 2091605-64-8
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
IUPAC Name 4-(ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Standard InChI InChI=1S/C11H21NO2/c1-2-13-8-10-7-12-9-11(10)3-5-14-6-4-11/h10,12H,2-9H2,1H3
Standard InChI Key NKNYKRWLGAGWMR-UHFFFAOYSA-N
SMILES CCOCC1CNCC12CCOCC2
Canonical SMILES CCOCC1CNCC12CCOCC2

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

The structure of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane can be derived from similar azaspiro compounds. Based on structural analysis and comparison with related compounds, we can determine its key properties:

PropertyValue
Molecular FormulaC₁₂H₂₁NO₂
Molecular WeightApproximately 211.30 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityProbable solubility in organic solvents (e.g., DCM, methanol, ethanol); limited water solubility
Storage ConditionsRecommended storage in sealed container at room temperature in dry conditions

This compound shares structural similarities with 8-Oxa-2-azaspiro[4.5]decane hydrochloride, which has a molecular weight of 177.67 g/mol and is typically stored in sealed, dry conditions at room temperature .

Structural Features and Configuration

The spirocyclic backbone of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane consists of two interconnected ring systems:

  • A five-membered pyrrolidine ring containing a nitrogen atom at position 2

  • A six-membered tetrahydropyran ring with an oxygen atom at position 8

  • A central spiro carbon connecting both rings

  • An ethoxymethyl group (CH₃CH₂OCH₂-) substituted at position 4

This arrangement creates a rigid three-dimensional structure with potential for specific molecular interactions. The ethoxymethyl substituent likely extends from the pyrrolidine ring, providing additional functionality and potentially affecting the compound's reactivity and biological properties.

Synthesis and Preparation

Direct Functionalization Approach

One potential approach involves the functionalization of the pre-formed 8-oxa-2-azaspiro[4.5]decane scaffold:

  • Preparation of 8-oxa-2-azaspiro[4.5]decane as a starting material

  • Generation of a carbanion at the 4-position using a strong base

  • Reaction with an ethoxymethyl halide or similar electrophile

  • Purification through appropriate techniques

Cyclization Strategy

An alternative approach might involve:

  • Synthesis of an appropriately substituted precursor containing the ethoxymethyl group

  • Formation of the spirocyclic system through a cyclization reaction

  • Adjustment of oxidation states if necessary

  • Final purification steps

These approaches are consistent with synthetic methods used for related spirocyclic compounds, including those mentioned in the search results.

Reaction Conditions and Parameters

Based on the synthesis of similar compounds, the following reaction conditions would likely be important for the preparation of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane:

ParameterOptimal Conditions
SolventsAnhydrous aprotic solvents (DMF, THF, DCM)
TemperatureTypically controlled between 0-80°C depending on the reaction step
AtmosphereInert (nitrogen or argon) to prevent oxidation
CatalystsPotentially Lewis acids or transition metal catalysts for specific transformations
Reaction TimeVariable depending on the step (generally 1-24 hours per reaction)

Similar compounds from the azaspiro family typically require careful control of reaction conditions to optimize yield and purity, as observed with related compounds.

Reactivity Profile and Chemical Behavior

Functional Group Reactivity

The reactivity of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane is determined by its constituent functional groups:

Amine Functionality

The tertiary amine at position 2 would be expected to:

  • Function as a weak base, potentially forming salts with acids

  • Undergo alkylation reactions with alkyl halides

  • Form N-oxides with appropriate oxidizing agents

This reactivity is similar to that observed in 8-Oxa-2-azaspiro[4.5]decane hydrochloride, which exists as an acid salt of the amine functionality .

Ether Groups

The ether linkages (both in the ring and in the ethoxymethyl group) would likely:

  • Show stability under basic conditions

  • Be susceptible to cleavage with strong acids

  • Resist nucleophilic attack under most conditions

Ethoxymethyl Substituent

The ethoxymethyl group provides additional reactivity options:

  • Potential for further functionalization at the terminal carbon

  • Possible oxidation to aldehyde or carboxylic acid derivatives

  • Susceptibility to acid-catalyzed ether cleavage

Reaction TypeConditionsExpected Products
Acid-BaseReaction with acidsAmmonium salts (hydrochloride, sulfate, etc.)
N-AlkylationAlkyl halides, basic conditionsQuaternary ammonium derivatives
Ether CleavageStrong acids (HBr, HI)Ring-opened or dealkylated products
OxidationOxidizing agents (H₂O₂, m-CPBA)N-oxides, oxidized ethoxymethyl derivatives
ReductionMetal hydridesPotentially reduced derivatives

These reactions are consistent with the expected behavior of azaspiro compounds with similar structural features.

Applications and Research Significance

Pharmaceutical Development

Similar spirocyclic compounds have shown promise as:

  • Enzyme inhibitors, particularly for targets like SHP2 (Src Homology-2 phosphatase)

  • Scaffolds for drug design, providing rigid three-dimensional frameworks

  • Building blocks for compounds with specific biological activities

The search results indicate that related azaspiro compounds have been investigated for their inhibitory effects on various biological targets .

Structure-Activity Relationship Studies

The specific arrangement of functional groups in 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane provides opportunities for:

  • Investigation of how the ethoxymethyl substituent affects biological activity

  • Comparative studies with other azaspiro derivatives

  • Development of more potent or selective derivatives through systematic modification

Synthetic Applications

4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane may serve as:

  • An intermediate in multi-step synthetic pathways

  • A building block for constructing more complex molecular architectures

  • A template for the introduction of additional functionality

Similar spirocyclic compounds have been utilized as starting materials in various synthetic studies, as mentioned in the description of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride.

Comparative Analysis with Similar Compounds

Structural Comparison with Related Azaspiro Compounds

CompoundKey Structural FeaturesRelationship to 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decaneDimethyl groups at position 1; oxygen at position 2; nitrogen at position 8Same spirocyclic core but with reversed positions of heteroatoms and different substitution pattern
8-Oxa-2-azaspiro[4.5]decane hydrochlorideSame core structure as target compound; exists as hydrochloride saltShares identical core scaffold but lacks the ethoxymethyl substituent at position 4
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochlorideMethyl group at position 3; oxygen at position 2; nitrogen at position 8Similar spirocyclic structure but with reversed heteroatom positions and different substituent position
Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylateEster group at position 4; nitrogen at position 1; oxygen at position 8Similar substitution position (position 4) but with carboxylate ester rather than ethoxymethyl group

This comparative analysis highlights the structural relationships between 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane and other azaspiro compounds, providing context for understanding its potential properties and applications.

Property and Reactivity Correlations

Based on the properties of related compounds, we can make informed predictions about 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane:

PropertyObserved in Related CompoundsPredicted for 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
BasicityFormation of stable amine saltsLikely to form stable salts with acids
SolubilityGenerally soluble in organic solventsExpected solubility in common organic solvents like DCM, THF, methanol
ReactivityReactivity at nitrogen centerSimilar reactivity with potential for additional transformations at the ethoxymethyl group
StabilityGenerally stable under standard conditionsLikely stable at room temperature in sealed containers

The hazard profile may be similar to that of 8-Oxa-2-azaspiro[4.5]decane hydrochloride, which carries warnings for potential skin and eye irritation, respiratory irritation, and harmful effects if swallowed .

Hazard TypePotential RiskPrecautionary Statements
Acute ToxicityMay be harmful if swallowedP261 - Avoid breathing dust/fumes/gas/mist/vapors/spray
Skin IrritationMay cause skin irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection
Eye IrritationMay cause serious eye irritationP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing
Respiratory EffectsMay cause respiratory irritationP261 - Avoid breathing dust/fumes/gas/mist/vapors/spray

These hazard considerations are based on the GHS (Globally Harmonized System) classifications observed for the structurally similar 8-Oxa-2-azaspiro[4.5]decane hydrochloride .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator